3-Benzyl-5-methylimidazolidine-2,4-dione
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Overview
Description
3-Benzyl-5-methylimidazolidine-2,4-dione is a heterocyclic compound with significant biological and chemical properties. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methylimidazolidine-2,4-dione can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction, where benzylamine reacts with methylglyoxal in the presence of a base to form the imidazolidine ring . Another method involves the Bucherer-Bergs reaction, which uses benzyl isocyanide and methyl isocyanide as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which may exhibit different pharmacological properties .
Scientific Research Applications
3-Benzyl-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: It has shown promise as an anticonvulsant and anti-inflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to bind to voltage-gated sodium channels, which play a crucial role in the propagation of nerve impulses. By modulating these channels, the compound can exert its anticonvulsant effects . Additionally, it may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
3-Benzyl-5-methylimidazolidine-2,4-dione can be compared with other similar compounds such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, thiazolidine-2,4-dione acts as a PPARγ agonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-benzyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-10(14)13(11(15)12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15) |
InChI Key |
KKICNDWWJGMANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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